molecular formula C24H20N4OS2 B293168 1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone

1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone

Cat. No. B293168
M. Wt: 444.6 g/mol
InChI Key: MVMMTSHIVCWXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. This compound has been shown to inhibit the activity of reactive oxygen species (ROS) and reduce oxidative stress. It also inhibits the activity of specific enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone in lab experiments include its high yield and purity, as well as its potential therapeutic applications. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone. One direction is to further explore its potential therapeutic applications in various diseases such as neurodegenerative diseases, cancer, and inflammation. Another direction is to study its safety and toxicity in animal models to determine its potential for clinical use. Additionally, further studies are needed to optimize its synthesis method for higher yield and purity.

Synthesis Methods

The synthesis of 1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone involves the reaction of 10H-phenothiazine-10-methylamine with 4-phenyl-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified through a series of steps. This synthesis method has been optimized for high yield and purity.

Scientific Research Applications

1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone has been studied for its potential therapeutic applications in various diseases. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has also been studied for its neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C24H20N4OS2

Molecular Weight

444.6 g/mol

IUPAC Name

1-[[5-(phenothiazin-10-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C24H20N4OS2/c1-17(29)16-30-24-26-25-23(28(24)18-9-3-2-4-10-18)15-27-19-11-5-7-13-21(19)31-22-14-8-6-12-20(22)27/h2-14H,15-16H2,1H3

InChI Key

MVMMTSHIVCWXRT-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

CC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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